molecular formula C4H7BrO2 B032319 2-Bromo-2-methylpropanoic acid CAS No. 2052-01-9

2-Bromo-2-methylpropanoic acid

Cat. No. B032319
CAS RN: 2052-01-9
M. Wt: 167 g/mol
InChI Key: XXSPGBOGLXKMDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds often involves free radical reactions, utilizing basic materials like methylbenzoic and bromine, under light or with initiators like AIBN. These methods highlight the potential pathways for synthesizing compounds such as 2-Bromo-2-methylpropanoic acid by adapting the mole ratio of materials, solvents, reaction time, and the amount of initiator to optimize yield (Wang Ping, 2011).

Molecular Structure Analysis

Research into the molecular structure and physical properties of brominated compounds, such as 2-Bromo-1,1,1-trichloro-2-methylpropane, has shown that these substances can form plastic crystals with disordered orientations of molecules. These findings provide insight into the structural characteristics of 2-Bromo-2-methylpropanoic acid, suggesting potential for unique physical properties (Tsutomu Koide et al., 1966).

Chemical Reactions and Properties

The chemical behavior of 2-Bromo-2-methylpropanamides, for instance, demonstrates the base-promoted formation of spiro-oxazolidinones and their hydrolysis under acidic conditions to yield ω-aminoester amides. This exemplifies the reactivity of brominated compounds in nucleophilic addition and substitution reactions, providing a framework for understanding the reactions of 2-Bromo-2-methylpropanoic acid (P. Scrimin et al., 1988).

Physical Properties Analysis

The analysis of related compounds' physical properties, such as crystal structure and phase transitions, can shed light on the behavior of 2-Bromo-2-methylpropanoic acid under different conditions. For example, the study of 2-Bromo-1,1,1-trichloro-2-methylpropane's phase transition at about −62°C reveals insights into potential phase behavior of 2-Bromo-2-methylpropanoic acid (Tsutomu Koide et al., 1966).

Chemical Properties Analysis

The chemical properties of brominated compounds, such as reactivity towards nucleophiles, decomposition pathways, and formation of complex structures, are crucial for understanding the reactivity and stability of 2-Bromo-2-methylpropanoic acid. Research into compounds like 2-Bromo-2-nitropropane-1,3-diol provides valuable information on decomposition and reaction pathways that could be relevant to 2-Bromo-2-methylpropanoic acid (B. C. Challis & T. Yousaf, 1991).

Scientific Research Applications

  • Synthesis of Spiro-oxazolidinones : 2-Bromo-2-methylpropanamides are utilized in creating spiro-oxazolidinones, which can be hydrolyzed under acidic conditions to yield α-aminoester amides (Scrimin et al., 1988).

  • Schmidt Glycosidation Reaction : The acid serves as a steering group in the Schmidt glycosidation reaction for rapid and efficient glycosidation of sterically hindered alcohols under mild, acidic conditions (Szpilman & Carreira, 2009).

  • Synthesis of α- and β-Fluoroamino Acids : It is used in synthesizing α- and β-fluoroamino acids with yields ranging from 10% to 32% (Kröger & Haufe, 1997).

  • Synthesis of Polymeric Architectures : 2-Bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers are used as ATRP macroinitiators for synthesizing various polymeric architectures, particularly in drug delivery bioconjugates (Velázquez et al., 2020).

  • Studying Solvent Effects : The enthalpies of solution of 2-bromo-2-methylpropane and 2-bromo-2-methylbutane in mono- and dialcohols at 298.15 K are crucial for studying solvent structure and alkyl halide size effects on solute molecules (Albuquerque et al., 1998).

  • Decomposition Products : 2-Bromo-2-nitropropane-1,3-diol decomposes in aqueous base to produce various chemicals including tris(hydroxymethyl)-nitromethane and glycolic acid (Challis & Yousaf, 1991).

  • Medical Applications : It possesses significant anti-inflammatory activity and gastric tolerability, comparable to ibuprofen, indicating potential medical applications (Dilber et al., 2008).

  • Cosmetic Industry : Bronopol, derived from 2-Bromo-2-methylpropanoic acid, is used as a preservative in cosmetics to inhibit microorganism development and maintain composition stability (Matczuk et al., 2012).

  • Efficient Synthesis : Chloromethyl 2-ethoxy-2-methylpropanoate's synthesis from 2-bromoisobutyric acid is efficient and useful in scientific research (Ragan et al., 2010).

  • Liquid-Phase Synthesis : The method for synthesizing 2-methyl-2-aryloxypropanoic acid derivatives on polyethylene glycol (PEG) supported 2-Bromo-2-Methylpropanoate has potential applications in research (Huang et al., 2007).

Safety And Hazards

2-Bromo-2-methylpropanoic acid is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Proper protective equipment should be worn when handling this chemical, and it should be used only in a well-ventilated area .

Future Directions

While specific future directions for 2-Bromo-2-methylpropanoic acid are not mentioned in the search results, its use in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) suggests potential applications in polymer chemistry .

properties

IUPAC Name

2-bromo-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPGBOGLXKMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062151
Record name Propanoic acid, 2-bromo-2-methyl-
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Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methylpropanoic acid

CAS RN

2052-01-9
Record name Bromoisobutyric acid
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Record name alpha-Bromoisobutyric acid
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Record name 2-Bromoisobutyric acid
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Record name Propanoic acid, 2-bromo-2-methyl-
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Record name Propanoic acid, 2-bromo-2-methyl-
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Record name 2-bromo-2-methylpropionic acid
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Record name 2-BROMO-2-METHYLPROPANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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